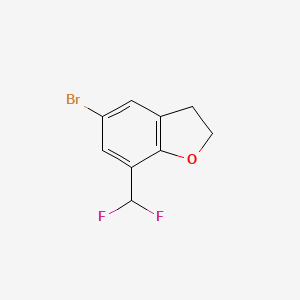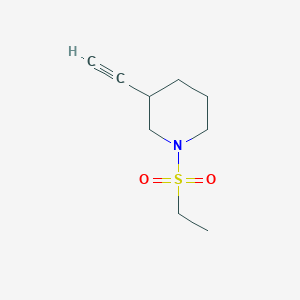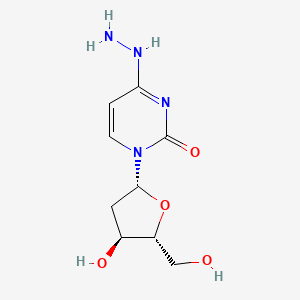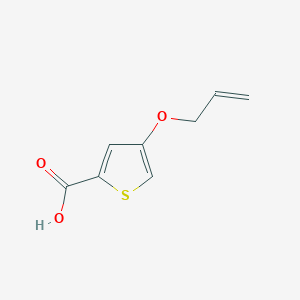
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a difluoromethylthio group, a hydroxyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Difluoromethylthio Group: This step often involves the use of difluoromethylthiolating agents such as difluoromethylthiol chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the difluoromethylthio group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Methyl 5-((difluoromethyl)thio)-3-oxothiophene-2-carboxylate.
Reduction: Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of difluoromethylthio groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The hydroxyl and carboxylate groups can participate in additional interactions, stabilizing the compound within the active site of the target molecule.
相似化合物的比较
Similar Compounds
- Methyl 5-((trifluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Methyl 5-((chloromethyl)thio)-3-hydroxythiophene-2-carboxylate
- Methyl 5-((methylthio)-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable scaffold for further chemical modifications and applications.
属性
分子式 |
C7H6F2O3S2 |
|---|---|
分子量 |
240.3 g/mol |
IUPAC 名称 |
methyl 5-(difluoromethylsulfanyl)-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H6F2O3S2/c1-12-6(11)5-3(10)2-4(13-5)14-7(8)9/h2,7,10H,1H3 |
InChI 键 |
XHJXFIVDJRMWHZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(S1)SC(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)




![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)



![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)

